REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[C:13]([OH:21])(=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].CI.Cl>O1CCCC1>[CH3:1][CH:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:21])=[O:20]
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Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCCCCC)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a cold (0° C.) solution of 100 ml
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature under nitrogen for 1.5 hours
|
Duration
|
1.5 h
|
Type
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EXTRACTION
|
Details
|
extracted with diethyl ether (3×100 ml.)
|
Type
|
WASH
|
Details
|
washed with 10% hydrochloric acid, water, 20% sodium bisulfite
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a brine solution and dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
, dissolved in methanol containing 5.1 g
|
Type
|
STIRRING
|
Details
|
After stirring overnight the mehtanol
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 150 ml
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ether (2×100 ml.)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
WASH
|
Details
|
washed with a 20% sodium bisulfite solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the ether
|
Type
|
CUSTOM
|
Details
|
gave 5.0 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |